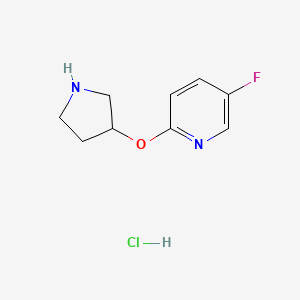

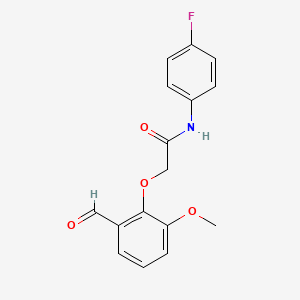

![molecular formula C26H20FN3O2 B3018394 5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 866341-49-3](/img/structure/B3018394.png)

5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(4-fluorobenzyl)-3-(4-methylphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline" is a complex organic molecule that likely exhibits a range of interesting chemical and physical properties due to its diverse functional groups and heterocyclic structure. While the specific compound is not directly mentioned in the provided papers, the research does cover related heterocyclic compounds and their synthesis, which can provide insights into the potential characteristics and synthetic pathways for the compound .

Synthesis Analysis

The synthesis of related quinoline derivatives has been explored through various methods. For instance, a sustainable synthesis of quinolines has been reported using a phosphine-free Mn(i) complex via acceptorless dehydrogenative coupling (ADC), which involves the dehydrogenation and condensation reactions between 2-aminobenzyl alcohols and secondary alcohols . Additionally, the synthesis of pyrazolo[3,4-b]quinolines has been achieved through the reaction of 3-amino-1H-pyrazolo[3,4-b]quinoline with various reagents, leading to the formation of different heterocyclic systems . These methods could potentially be adapted or serve as inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of nitrogen atoms within the heterocyclic framework, which can significantly influence the electronic properties of the molecule. The synthesis of 1H-pyrazolo[3,4-b]quinolines with fluorine or trifluoromethyl substituents has been developed, highlighting the influence of such substituents on the molecule's parameters, such as HOMO and LUMO levels . This suggests that the fluorobenzyl and methylphenyl groups in the target compound would also impact its electronic properties and reactivity.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives can be quite diverse. For example, the Povarov reaction, an imino-Diels-Alder reaction, has been used to synthesize hexahydro-2H-pyrano[3,2-c]quinoline analogues, which were then evaluated for their antimycobacterial activity . This indicates that the compound may also be amenable to similar cycloaddition reactions and could potentially exhibit biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can vary widely depending on their specific substituents and structural features. The presence of a fluorine atom, as seen in the target compound, is known to affect the molecule's lipophilicity, reactivity, and potential for forming hydrogen bonds, which could influence its solubility, boiling point, and other physical properties. The synthesis of pyrazoloquinolines with high fluorescence intensity suggests that the compound may also exhibit fluorescence, which could be useful in applications such as organic light-emitting diodes (OLEDs).

Applications De Recherche Scientifique

Antitubercular Potential

Research demonstrates the effectiveness of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues, derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, as potent antitubercular agents. Notably, compounds featuring a 9-fluoro-5-(9-methyl-9H-carbazol-3-yl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline structure were identified as the most active against Mycobacterium tuberculosis H37Rv, with minimal inhibitory concentrations (MIC) as low as 3.13 μg/mL (Kantevari et al., 2011).

Fluorophore Utility in Biochemistry and Medicine

Quinoline derivatives, recognized for their efficient fluorophore properties, are extensively utilized in biochemistry and medicine to study various biological systems. The search for new, more sensitive, and selective compounds continues to be of significant importance, especially those based on fused aromatic systems (Aleksanyan & Hambardzumyan, 2013).

Anti-Cancer Drug Potential

A novel isoxazolequinoxaline derivative has been synthesized and evaluated for its potential as an anti-cancer drug. This compound, characterized by single crystal X-ray diffraction and supported by DFT calculations, docking studies, and Hirshfeld surface analysis, showed prominent interactions at the active site region of a target protein, indicating its potential efficacy as an anti-cancer agent (Abad et al., 2021).

Cytotoxic Activity for Cancer Treatment

Carboxamide derivatives of benzo[b][1,6]naphthyridines have shown potent cytotoxic activities against various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cell lines. This highlights their potential as effective agents in cancer treatment (Deady et al., 2003).

Synthesis of Complex Heterocyclic Compounds

Research into fused and spiroheterocyclic compounds incorporating quinone compounds has led to the synthesis of a range of novel structures. These compounds, including pyrazolones, isoxazolines, pyrimidines, β-lactams, and thiazolidinones, demonstrate the chemical versatility and potential pharmaceutical applications of quinoline derivatives (Khalafallah et al., 2002).

Propriétés

IUPAC Name |

17-[(4-fluorophenyl)methyl]-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20FN3O2/c1-16-2-6-18(7-3-16)25-21-15-30(14-17-4-8-19(27)9-5-17)22-13-24-23(31-10-11-32-24)12-20(22)26(21)29-28-25/h2-9,12-13,15H,10-11,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEKDXKYBEWDRFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20FN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

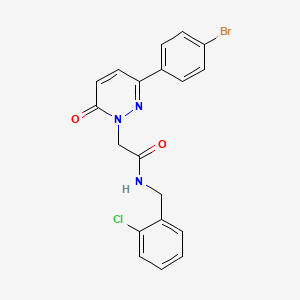

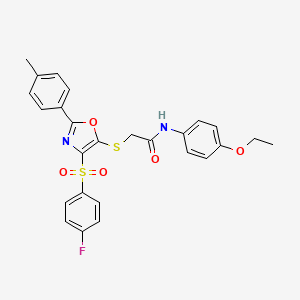

![2-[3-(4-chlorophenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-(4-methylphenyl)acetamide](/img/structure/B3018314.png)

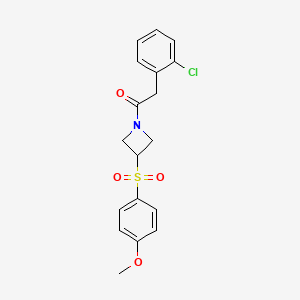

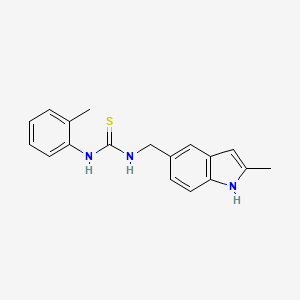

![(E)-ethyl 2-(3-(2,2,2-trichloro-1-cinnamamidoethyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B3018315.png)

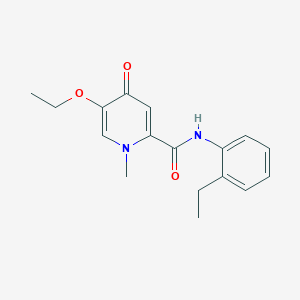

![(9aS)-Octahydro-1H-pyrrolo[1,2-a][1,4]diazepine](/img/structure/B3018324.png)

![4-[(4-Chlorobenzyl)sulfanyl]-2-[(3,4-dichlorobenzyl)sulfanyl]-5-pyrimidinyl methyl ether](/img/structure/B3018328.png)

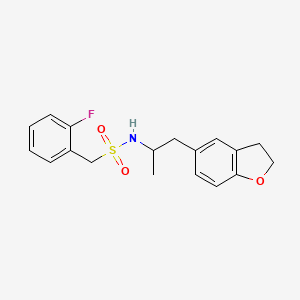

![N-[1-(1-adamantyl)-2-oxo-2-piperidin-1-ylethyl]-4-fluorobenzamide](/img/structure/B3018330.png)

![(2-chlorobenzyl)[(Z)-4-pyridinylmethylidene]ammoniumolate](/img/structure/B3018334.png)